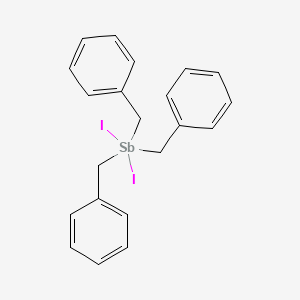
Tribenzyl(diiodo)-lambda~5~-stibane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tribenzyl(diiodo)-lambda~5~-stibane is an organoantimony compound characterized by the presence of three benzyl groups and two iodine atoms attached to a central antimony atom
准备方法
Synthetic Routes and Reaction Conditions
Tribenzyl(diiodo)-lambda~5~-stibane can be synthesized through the reaction of antimony trichloride with benzyl iodide in the presence of a suitable reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
Tribenzyl(diiodo)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halide ions or organometallic reagents are employed under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Tribenzyl(diiodo)-lambda~5~-stibane has several scientific research applications:
Medicine: Investigated for its potential use in anticancer and antimicrobial treatments.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism by which tribenzyl(diiodo)-lambda~5~-stibane exerts its effects involves the interaction of the antimony center with various molecular targets. The antimony atom can form coordination complexes with biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity or interference with cellular processes, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Tribenzyl(dichloro)-lambda~5~-stibane: Similar structure but with chlorine atoms instead of iodine.
Tribenzyl(dibromo)-lambda~5~-stibane: Similar structure but with bromine atoms instead of iodine.
Tribenzyl(difluoro)-lambda~5~-stibane: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
Tribenzyl(diiodo)-lambda~5~-stibane is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and properties compared to its chloro, bromo, and fluoro counterparts
属性
CAS 编号 |
138123-21-4 |
|---|---|
分子式 |
C21H21I2Sb |
分子量 |
649.0 g/mol |
IUPAC 名称 |
tribenzyl(diiodo)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2HI.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2 |
InChI 键 |
AHDZVFYVYJOIOG-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
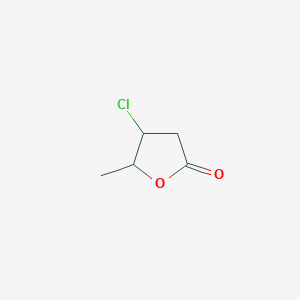
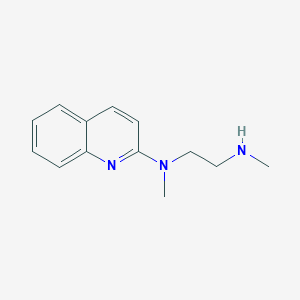

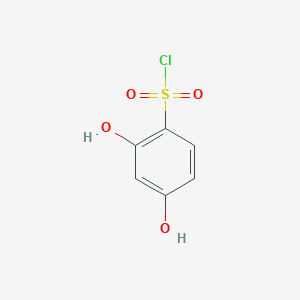
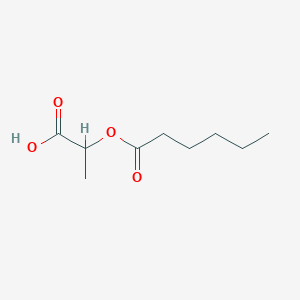
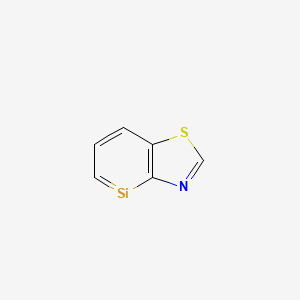
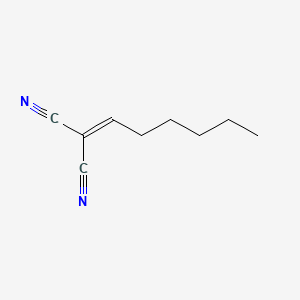
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
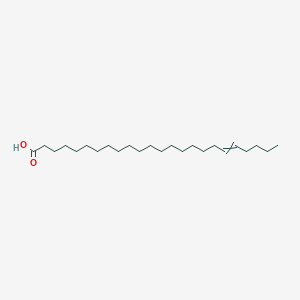
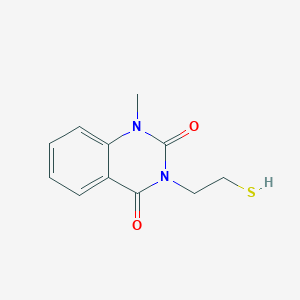
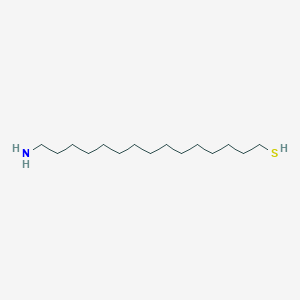
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
